molecular formula C21H17ClN2O2 B3673156 3-(benzoylamino)-4-chloro-N-(4-methylphenyl)benzamide

3-(benzoylamino)-4-chloro-N-(4-methylphenyl)benzamide

Cat. No.: B3673156
M. Wt: 364.8 g/mol
InChI Key: LGNSFYZVRZZDGK-UHFFFAOYSA-N
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Description

The compound “3-(benzoylamino)-4-chloro-N-(4-methylphenyl)benzamide” is a crucial building block of many drug candidates . It is a raw material and intermediate in the synthesis of many drug candidates .


Synthesis Analysis

The compound can be synthesized through selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process is relatively complicated due to the presence of two amine groups in different chemical environments, leading to the coexistence of parallel by-products and serial by-products . The synthesis of this compound has been successfully carried out using a continuous flow microreactor system .


Molecular Structure Analysis

The molecular structure of the compound was characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction rate constants, activation energies, and pre-exponential factors were determined by kinetics study in a microflow system .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 364.825 g/mol . It has a complex structure with 21 carbon atoms, 17 hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms .

Properties

IUPAC Name

3-benzamido-4-chloro-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c1-14-7-10-17(11-8-14)23-21(26)16-9-12-18(22)19(13-16)24-20(25)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNSFYZVRZZDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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